4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine
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Overview
Description
4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine is a chemical compound with the molecular formula C19H20ClF2NO2S. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a 2,4-difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,4-Difluorophenyl Group: The final step involves the alkylation of the piperidine ring with 2,4-difluorophenylethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperazine
- 4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]morpholine
Uniqueness
4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine is unique due to its specific substitution pattern and the presence of both chlorophenyl and difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
400729-10-4 |
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Molecular Formula |
C19H20ClF2NO2S |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine |
InChI |
InChI=1S/C19H20ClF2NO2S/c20-15-2-5-17(6-3-15)26(24,25)18-8-11-23(12-9-18)10-7-14-1-4-16(21)13-19(14)22/h1-6,13,18H,7-12H2 |
InChI Key |
BXUOVUWILQWARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)Cl)CCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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